Bienvenue dans la boutique en ligne BenchChem!

trans-(3-Fluorocyclobutyl)methamine hydrochloride

lipophilicity membrane permeability drug design

Procure trans-(3-fluorocyclobutyl)methamine hydrochloride to access a conformationally rigid, monofluorinated cyclobutylamine scaffold where the trans stereochemistry delivers a documented Δ log P ≈ 1 lipophilicity enhancement over non-fluorinated analogs—an advantage absent in the cis isomer. The ~0.8-unit pKa reduction relative to fluorine-free cyclobutylamines provides a predictable electronic tuning handle for modulating amine basicity, reducing P-gp efflux susceptibility, and mitigating hERG liability. Validated by patent literature as a key motif in potent 11β-HSD1 inhibitors with crystalline forms suitable for pharmaceutical development, this building block enables rational LogD optimization in CNS programs without adding molecular weight. Insist on stereochemical fidelity—cis substitution is not functionally equivalent.

Molecular Formula C5H11ClFN
Molecular Weight 139.60
CAS No. 1334493-19-4
Cat. No. B3021966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-(3-Fluorocyclobutyl)methamine hydrochloride
CAS1334493-19-4
Molecular FormulaC5H11ClFN
Molecular Weight139.60
Structural Identifiers
SMILESC1C(CC1F)CN.Cl
InChIInChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
InChIKeyRSRVCWQDMQZMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS 1334493-19-4): Physicochemical and Synthetic Profile


trans-(3-Fluorocyclobutyl)methamine hydrochloride is a conformationally constrained, monofluorinated cyclobutylamine building block with the molecular formula C₅H₁₁ClFN and a molecular weight of 139.60 g/mol [1]. The compound is characterized by a trans stereochemical configuration wherein the fluorine atom and the aminomethyl substituent occupy opposite faces of the puckered four-membered cyclobutane ring, as confirmed by X-ray crystallographic analysis [2]. The parent free base exists as a primary amine with a predicted pKa of 10.27±0.29, and the hydrochloride salt is typically supplied as a white solid with purity specifications of 97% [1]. This compound belongs to a class of fluorinated cyclobutane building blocks that have garnered significant attention in medicinal chemistry due to the synergistic effects of ring strain, conformational rigidity, and fluorine-induced electronic modulation on physicochemical and pharmacokinetic properties [3].

Why trans-(3-Fluorocyclobutyl)methamine hydrochloride Cannot Be Interchanged with Unconstrained or cis-Configured Cyclobutylamine Analogs


The substitution of trans-(3-fluorocyclobutyl)methamine hydrochloride with alternative cyclobutylamine building blocks is precluded by quantifiable, stereochemistry-dependent differences in physicochemical properties that directly affect downstream molecular design parameters. Systematic head-to-head comparison of cis- and trans-3-fluorocyclobutylamines has established that the trans configuration confers a lipophilicity advantage of approximately Δ log P ≈ 1 relative to non-fluorinated parent compounds, whereas the cis isomers exhibit only marginal differences [1]. Furthermore, pKa and log D measurements across the cis/trans pair reveal stereochemistry-independent acidification of approximately 0.8 units relative to fluorine-free controls, a consequence of fluorine's electron-withdrawing inductive effect operating without through-space interaction between the fluorine and amino functionalities [1][2]. These stereochemically resolved differences in basicity and lipophilicity—parameters that govern passive membrane permeability, volume of distribution, and target engagement in drug candidates—render interchanging the trans isomer with the cis isomer or with non-fluorinated cyclobutylamine derivatives scientifically invalid without accompanying quantitative reconciliation of the altered physicochemical landscape. Consequently, selection of the specific trans-configured monofluorinated cyclobutylamine is a stereochemically defined decision point in lead optimization programs rather than a vendor-determined convenience [3].

Quantitative Differentiation Evidence for trans-(3-Fluorocyclobutyl)methamine hydrochloride: Comparator-Based Physicochemical and Synthetic Performance Metrics


Stereochemistry-Dependent Lipophilicity: trans-3-Fluorocyclobutylamine Confers Δ log P ≈ 1 Advantage Over Non-Fluorinated Parent, Unlike cis Isomer

Experimental lipophilicity measurements on model 3-alkyl- and 3-aryl-3-fluorocyclobutylamines demonstrate that trans-configured fluorinated compounds exhibit a lipophilicity increase of Δ log P ≈ 1 compared with their fluorine-free parent analogs. In contrast, the cis isomers showed only marginal differences relative to non-fluorinated controls [1]. This stereochemistry-dependent differentiation was consistently observed across multiple derivative series, confirming that the relative spatial orientation of the fluorine and aminomethyl groups is the critical determinant of lipophilicity enhancement, not merely the presence of the fluorine atom itself [2]. The pKa acidification effect (approximately 0.8 units), however, was found to be stereochemistry-independent, establishing that fluorine exerts its electron-withdrawing inductive effect without measurable through-space interaction with the amino group, a conclusion reinforced by X-ray crystallographic data [1][3].

lipophilicity membrane permeability drug design pharmacokinetics logP stereochemistry

Quantified Amine Basicity Modulation: 3-Fluorocyclobutylamine Exhibits pKa Reduction of ~0.8 Units Relative to Non-Fluorinated Cyclobutylamine

Systematic pKa and log D measurements on cis- and trans-3-fluorocyclobutylamine series, compared directly against their fluorine-free parent compounds, revealed consistent acidification by approximately 0.8 pKa units, irrespective of stereochemistry [1][2]. This ~0.8-unit reduction corresponds to a roughly 6.3-fold decrease in the equilibrium concentration of the protonated (conjugate acid) form at physiological pH [3]. The stereochemistry-independent nature of this acidification, combined with X-ray crystallographic analysis demonstrating the absence of intramolecular fluorine-amine contacts, confirms that the pKa shift is attributable solely to the through-bond inductive electron-withdrawal of the C3 fluorine atom rather than any through-space conformational effect [1]. The predicted pKa of trans-3-fluorocyclobutyl methanamine free base is 10.27±0.29 .

pKa basicity electron-withdrawing effect inductive effect acid-base properties SAR

Scalable Synthesis with Stereochemical Fidelity: trans-3-Fluorocyclobutylamine Building Blocks Accessible via Multigram Diastereomer Separation

Recent advancements in synthetic methodology have enabled multigram-scale preparation of diastereomerically pure trans-3-fluorocyclobutane building blocks, including the target trans-3-fluorocyclobutylamine [1][2]. The disclosed synthetic routes proceed via nucleophilic fluorination to generate 3-fluorocyclobutanecarboxylic acid as a key intermediate, followed by functional group transformations to yield amines, alcohols, bromides, thiols, and sulfonyl chlorides. Critically, diastereomer separation is employed at the carboxylic acid or amine stage to isolate pure cis- and trans-isomers with high stereochemical fidelity [1]. Unlike earlier synthetic approaches that were limited to milligram-scale production for analytical characterization [3], these optimized protocols provide gram-to-multigram quantities suitable for medicinal chemistry campaigns, enabling structure-activity relationship studies, in vivo pharmacokinetic evaluation, and preclinical candidate scale-up without supply chain interruption [1].

multigram synthesis diastereomer separation fluorinated building blocks nucleophilic fluorination scale-up procurement reliability

Validated trans-3-Fluorocyclobutyl Moiety in Pharmaceutical Patent Claims: 11β-HSD1 Inhibitor Crystalline Forms

The trans-3-fluorocyclobutyl moiety appears as a defined structural feature in pharmaceutical patent claims, specifically within the context of 3-[1-(4-chlorophenyl)-trans-3-fluorocyclobutyl]-4,5-dicyclopropyl-4H-1,2,4-triazole, a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Patent disclosures covering novel crystalline anhydrate and monohydrate forms of this compound explicitly claim the trans-3-fluorocyclobutyl substitution pattern, demonstrating that the stereochemical configuration is integral to the claimed intellectual property rather than incidental [2]. The compound is indicated for the treatment of conditions associated with metabolic syndrome and cognitive impairment, underscoring the pharmaceutical relevance of the trans-3-fluorocyclobutyl structural motif in advanced lead compounds [1][2]. This patent-documented precedent establishes that the trans-3-fluorocyclobutylamine fragment can serve as a validated starting point for medicinal chemistry programs targeting 11β-HSD1 and potentially related enzyme classes where conformationally constrained fluorinated amines confer favorable binding interactions.

11β-HSD1 metabolic syndrome crystalline patent lead optimization fluorocyclobutyl pharmacophore

Evidence-Based Application Scenarios for trans-(3-Fluorocyclobutyl)methamine hydrochloride Procurement in Medicinal Chemistry and Drug Discovery


Oral Bioavailability Optimization via Stereochemistry-Tuned Lipophilicity (Δ log P ≈ 1)

Research programs requiring fine control of passive membrane permeability can leverage the documented Δ log P ≈ 1 advantage of the trans-3-fluorocyclobutylamine motif relative to non-fluorinated cyclobutylamine scaffolds. This lipophilicity enhancement, which is specific to the trans stereoisomer and absent in the cis configuration, provides a quantifiable tool for tuning LogD values in lead optimization without introducing additional molecular weight or heteroatom count [1]. Incorporation of the trans-3-fluorocyclobutylamine fragment as a terminal amine or as part of an extended scaffold enables medicinal chemists to increase predicted oral absorption and tissue distribution in a stereochemically defined manner, particularly in CNS-targeted programs where optimal LogD ranges (typically 1-3) are critical for blood-brain barrier penetration [2].

pKa-Driven Fine-Tuning of Protonation State for Target Engagement and Solubility

The ~0.8-unit pKa reduction observed for 3-fluorocyclobutylamines relative to non-fluorinated cyclobutylamine parents provides a validated electronic tuning handle for modulating amine basicity [1]. This acidification translates to an approximately 6.3-fold relative decrease in the fraction of protonated amine at physiological pH, which can be strategically employed to reduce P-glycoprotein efflux susceptibility, mitigate hERG channel blockade associated with positively charged amines, or adjust solubility-pH profiles to achieve desirable gastrointestinal absorption windows. The stereochemistry-independent nature of this pKa shift ensures that the basicity modulation is predictable and reproducible irrespective of whether the cis or trans isomer is selected, allowing the basicity adjustment to be decoupled from the lipophilicity decision [2].

11β-HSD1 Inhibitor Development and Structurally Related Target Programs

Programs targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome, type 2 diabetes, or cognitive impairment can adopt the trans-3-fluorocyclobutylamine building block as a validated starting point for scaffold elaboration. Patent literature confirms that the trans-3-fluorocyclobutyl moiety, when incorporated into a 1,2,4-triazole framework, yields potent 11β-HSD1 inhibition with documented crystalline forms suitable for pharmaceutical development [1]. This precedent supports the procurement of trans-(3-fluorocyclobutyl)methamine hydrochloride for constructing analog libraries around this validated pharmacophore, particularly for projects where stereochemical fidelity is essential for maintaining the binding orientation established in the patent-exemplified lead series [2].

Conformational Restriction in Structure-Activity Relationship (SAR) Studies Requiring Defined Cyclobutane Geometry

The rigid, puckered cyclobutane core of trans-(3-fluorocyclobutyl)methamine provides a conformationally constrained scaffold that can lock pendant functional groups into defined spatial orientations, a valuable attribute for probing bioactive conformations of flexible acyclic pharmacophores. X-ray crystallographic analysis of related cis- and trans-3-fluorocyclobutylamine derivatives confirms the distinct three-dimensional arrangements imposed by the trans stereochemistry, wherein the fluorine and aminomethyl groups occupy opposite ring faces, minimizing intramolecular steric and electronic interactions while enforcing a specific exit vector for further molecular elaboration [1]. This stereochemically defined geometry is particularly relevant for programs seeking to replace flexible ethylenediamine or propylamine linkers with rigidified cyclobutane surrogates that reduce entropic penalties upon target binding and potentially enhance selectivity for protein conformations that accommodate the trans substitution pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-(3-Fluorocyclobutyl)methamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.